Brassard's diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

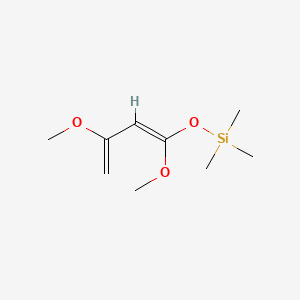

Brassard's diene, also known as this compound, is a useful research compound. Its molecular formula is C9H18O3Si and its molecular weight is 202.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diels-Alder Reactions

Brassard's diene is prominently utilized in Diels-Alder reactions, which are crucial for constructing cyclic compounds from conjugated dienes and dienophiles. The regioselectivity of these reactions can be significantly influenced by the structural characteristics of the diene and the dienophile.

Regioselectivity and Reaction Mechanism:

- This compound exhibits high regioselectivity when reacting with haloquinones, as demonstrated in studies employing density functional theory (DFT) calculations. The reaction proceeds through specific stacked microstates that consolidate into cycloadducts under thermal conditions .

- The Diels-Alder reaction involving this compound and α,β-unsaturated δ-lactones has been explored, showing promising results in synthesizing isocoumarin derivatives. However, the stability of this compound at elevated temperatures poses challenges, often leading to decomposition rather than productive cycloaddition .

Enantioselective Catalysis

This compound plays a pivotal role in enantioselective catalysis, particularly in hetero-Diels-Alder reactions. These reactions are essential for synthesizing chiral compounds with high stereochemical fidelity.

Catalytic Systems:

- Research has shown that using chiral Brønsted acids as catalysts can facilitate the enantioselective Diels-Alder reaction between this compound and aldehydes. This method allows for the efficient synthesis of piperidinones, showcasing the versatility of this compound in forming complex structures .

- The introduction of Lewis acids has also enhanced the reactivity of this compound in various catalytic systems, allowing for improved yields and selectivity in synthetic applications .

Synthesis of Complex Molecules

The utility of this compound extends beyond simple cycloadditions; it serves as a valuable building block for synthesizing complex natural products and pharmaceuticals.

Case Studies:

- In a notable study, this compound was used to synthesize 6-substituted 2-cyclohexenones through its reaction with various dienophiles. This approach has been recognized for producing versatile intermediates applicable in further synthetic transformations .

- The compound has also been investigated for its potential in synthesizing δ-valerolactones with fused aromatic systems, which are significant in medicinal chemistry due to their biological activities against cancer cell lines .

Análisis De Reacciones Químicas

Diels-Alder Reactions

Brassard's diene is primarily studied for its role in Diels-Alder reactions, a type of cycloaddition reaction that forms six-membered rings. The mechanism involves the interaction between a diene and a dienophile, leading to the formation of new sigma bonds.

Hetero-Diels-Alder Reactions

This compound has also been utilized in hetero-Diels-Alder reactions, which involve at least one heteroatom in the dienophile.

2.2.1 Research Findings

Recent studies indicate that:

-

Substituent Effects : The presence of electron-withdrawing groups on the dienophile enhances the reaction efficiency by stabilizing the transition state .

-

Catalytic Systems : A variety of catalytic systems have been explored:

-

Titanium(IV) complexes have shown promising results in terms of yield and stereoselectivity.

-

Other catalysts like aluminum bromide complexes have been effective in enantioselective reactions.

-

Reaction Conditions and Yields

The conditions under which this compound undergoes Diels-Alder reactions significantly affect the outcomes:

-

Temperature : Higher temperatures generally favor product formation but may lead to decreased selectivity.

-

Solvent Effects : The choice of solvent can influence both yield and stereochemical outcomes.

Data Table: Reaction Conditions and Yields

| Catalyst | Reaction Type | Yield (%) | Stereoselectivity |

|---|---|---|---|

| TiCl₄ | Diels-Alder | 75 | Moderate |

| AlBr₃ | Hetero-Diels-Alder | 82 | High |

| Sc(OTf)₃ | Asymmetric Diels-Alder | 65 | Excellent |

| ZnCl₂ | Diels-Alder | 70 | Low |

Propiedades

Número CAS |

90857-62-8 |

|---|---|

Fórmula molecular |

C9H18O3Si |

Peso molecular |

202.32 g/mol |

Nombre IUPAC |

[(1E)-1,3-dimethoxybuta-1,3-dienoxy]-trimethylsilane |

InChI |

InChI=1S/C9H18O3Si/c1-8(10-2)7-9(11-3)12-13(4,5)6/h7H,1H2,2-6H3/b9-7+ |

Clave InChI |

IXZKGTYBQWJMGE-VQHVLOKHSA-N |

SMILES |

COC(=C)C=C(OC)O[Si](C)(C)C |

SMILES isomérico |

COC(=C)/C=C(\OC)/O[Si](C)(C)C |

SMILES canónico |

COC(=C)C=C(OC)O[Si](C)(C)C |

Sinónimos |

Brassard's diene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.